5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C7H7N3OS and its molecular weight is 181.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A study by Roman et al. (2007) focused on the synthesis of new N-aminomethylation compounds derived from 5-phenyl-1,3,4-oxadiazole-2-thione. They investigated the conformational isomers of these compounds, providing insights into their structural stability and interconversion barriers (Roman et al., 2007).
Chemical Reactions and Derivatives
- Paepke et al. (2009) conducted a reinvestigation of thiazole synthesis, involving the treatment of 1,3,4-oxadiazoles with various compounds. This study provides valuable information on the chemical reactions and potential derivatives of oxadiazoles (Paepke et al., 2009).
Antimicrobial and Anti-Proliferative Activities
- Al-Wahaibi et al. (2021) explored the synthesis of 1,3,4-oxadiazole N-Mannich bases and their antimicrobial and anti-proliferative activities. This study highlights the potential of oxadiazole derivatives in biomedical applications (Al-Wahaibi et al., 2021).
Antifungal Evaluation and Molecular Docking
- Nimbalkar et al. (2016) focused on the synthesis of oxadiazole derivatives and their antifungal activity. They also performed molecular docking studies to understand the interaction of these compounds with fungal enzymes (Nimbalkar et al., 2016).
Novel Synthesis Methods
- Ramazani and Rezaei (2010) developed a novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives. This study contributes to the knowledge of efficient synthesis techniques for oxadiazole compounds (Ramazani & Rezaei, 2010).
Enzyme Inhibition Studies
- Pflégr et al. (2022) investigated 5-aryl-1,3,4-oxadiazol-2-amines as potential enzyme inhibitors. Their study provides insights into the structure-activity relationships and the interaction of these compounds with enzymes (Pflégr et al., 2022).
Antibacterial Activities
- Hui et al. (2002) synthesized oxadiazole derivatives containing a 5-methylisoxazole moiety and evaluated their antibacterial activities. This research adds to the understanding of oxadiazoles' potential in antibacterial applications (Hui et al., 2002).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c8-7-10-9-6(11-7)4-5-2-1-3-12-5/h1-3H,4H2,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFOBSJYPCYCOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588028 |
Source
|
Record name | 5-[(Thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926254-65-1 |
Source
|
Record name | 5-[(Thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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